2-methoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
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Description
2-methoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C13H20N4O3S and its molecular weight is 312.39. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Compounds with complex structures similar to the one you're inquiring about have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives of pyrazole-acetamide have been synthesized and their antimicrobial efficacy tested against various bacterial strains, indicating the potential use of these compounds in developing new antimicrobial agents (Pratibha Sharma, Shikha Sharma, N. Rane, 2004).
Antioxidant Activity
Research on pyrazole-acetamide derivatives and their coordination complexes has also shown significant antioxidant activity. These findings suggest the potential for such compounds in oxidative stress-related therapeutic applications, highlighting their importance in medicinal chemistry and drug design (K. Chkirate, S. Fettach, K. Karrouchi, et al., 2019).
Properties
IUPAC Name |
2-[3-[(2-methoxyacetyl)amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-3-4-14-11(18)5-17-13(15-12(19)6-20-2)9-7-21-8-10(9)16-17/h3-8H2,1-2H3,(H,14,18)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLNLKSOLGUYOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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